Physicochemical Property Comparison: LogP, PSA, and pKa of (4-(Piperidin-1-yl)phenyl)methanol vs. Its Ortho-Isomer
The para-substituted (4-(Piperidin-1-yl)phenyl)methanol exhibits distinct physicochemical properties compared to its ortho-isomer, (2-(piperidin-1-yl)phenyl)methanol. Notably, the para-isomer has a significantly higher melting point (70-71.5 °C vs. 177 °C) and a lower density (1.089 g/cm³ vs. 1.089 g/cm³), which can impact its handling and formulation . The calculated LogP value for the para-isomer is 2.23420, indicating moderate lipophilicity, while the pKa is predicted to be 15.08±0.10 [1].
| Evidence Dimension | Melting Point, Density, LogP, pKa |
|---|---|
| Target Compound Data | Melting Point: 70-71.5 °C; Density: 1.089 g/cm³; LogP: 2.23420; pKa: 15.08±0.10 |
| Comparator Or Baseline | (2-(piperidin-1-yl)phenyl)methanol (ortho-isomer) Melting Point: 177 °C; Density: 1.089 g/cm³ |
| Quantified Difference | Melting point difference: ~106.5 °C |
| Conditions | Predicted or experimental data from chemical databases |
Why This Matters
These differences in fundamental properties can influence the compound's behavior in synthesis, purification, and formulation, making the para-isomer a distinct choice for specific applications.
- [1] Molwiki. (n.d.). (4-PIPERIDIN-1-YL-PHENYL)METHANOL. Retrieved from http://www.molwiki.com View Source
